Cyanin chloride
Overview
Description
Cyanin chloride, also known as Cyanidin-3,5-di-O-glucoside, is a type of anthocyanin . Anthocyanins are a class of flavonoids, widely distributed in food, exhibiting important biological effects .
Synthesis Analysis
Cyanin chloride can be synthesized in berry plants through the shikimate pathway and polyketide synthase (PKS) III . The shikimate pathway uses the starting materials Phosphoenolpyruvic acid (PEP) and Erythrose 4-phosphate to form shikimic acid, which then further
Scientific Research Applications
Solid-Phase Synthesis of Cyanine Dyes
Cyanin chloride is a versatile compound with a wide range of applications in scientific research. Notably, cyanine dyes, derivatives of cyanin chloride, have been a focus of study due to their distinctive properties and applications. Mason et al. (2005) explored solid-phase methodologies for synthesizing various cyanine dyes, including water-soluble ones, using sulfonyl chloride resin and other novel synthetic strategies. This research demonstrates the adaptability and robustness of these methods in producing high-purity cyanine dyes, potentially beneficial for diverse scientific applications (Mason et al., 2005).
Cyanines in Affinity Chromatography
Pardal et al. (2001) focused on developing aminocyanines capable of binding covalently to microcrystalline cellulose through cyanuric chloride, a polyfunctional cross-linking agent. This study not only achieved the synthesis of these cyanines but also applied them as specific ligands in affinity chromatography, marking an innovative approach in the utilization of cyanine dyes (Pardal et al., 2001).
Cyanines as Photosensitizers in Photodynamic Therapy
The photodynamic properties of cyanines have also been extensively studied. Kulbacka et al. (2011) examined the photophysical properties of four cyanines and their potential in photodynamic treatment. The study revealed that certain cyanines, especially when exposed to specific light wavelengths, exhibited significant phototoxic effects, suggesting their potential utility in photodynamic therapy for cancer treatment (Kulbacka et al., 2011).
Cyanine-Based Chemosensors
Sun et al. (2016) provided a comprehensive review of chemosensors based on cyanine platforms, including cyanine, hemicyanine, and squaraine. Due to their remarkable photophysical properties and biocompatibility, these cyanine-based sensors have seen significant advancements, especially in bioimaging applications. The review highlighted the development of these chemosensors from 2000 to 2015, emphasizing the importance of cyanine derivatives in creating high-performance detection mechanisms (Sun et al., 2016).
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16.ClH/c28-7-17-19(33)21(35)23(37)26(42-17)40-15-5-10(30)4-14-11(15)6-16(25(39-14)9-1-2-12(31)13(32)3-9)41-27-24(38)22(36)20(34)18(8-29)43-27;/h1-6,17-24,26-29,33-38H,7-8H2,(H2-,30,31,32);1H/t17-,18-,19-,20-,21+,22+,23-,24-,26-,27-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVZZZBBPRFPDG-DHJOXOLYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClO16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949000 | |
Record name | Cyanidin 3,5-diglucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40949000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
647.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanidin chloride 3,5-diglucoside | |
CAS RN |
2611-67-8 | |
Record name | Cyanidin 3,5-diglucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2611-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyanin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002611678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyanidin 3,5-diglucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40949000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYANIDIN CHLORIDE 3,5-DIGLUCOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTH12733J3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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